molecular formula C10H22N2O B038702 (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine CAS No. 118535-62-9

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine

Cat. No.: B038702
CAS No.: 118535-62-9
M. Wt: 186.29 g/mol
InChI Key: ZGKOLJAEDXMVES-VIFPVBQESA-N
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Description

(2S)-2-(3-Methoxypentan-3-yl)pyrrolidin-1-amine is a chiral pyrrolidine derivative characterized by a stereogenic center at the C2 position of the pyrrolidine ring. The compound features a 3-methoxypentan-3-yl substituent, which consists of a five-carbon chain with a methoxy group (-OCH₃) attached to the central carbon (C3). This structural motif confers unique physicochemical properties, including lipophilicity and steric bulk, which are critical in pharmacological and synthetic applications.

Properties

IUPAC Name

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-4-10(5-2,13-3)9-7-6-8-12(9)11/h9H,4-8,11H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOLJAEDXMVES-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1CCCN1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)([C@@H]1CCCN1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227839
Record name (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118535-62-9
Record name (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118535-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-diamine.

    Introduction of the 3-Methoxypentan-3-yl Group: This step involves the alkylation of the pyrrolidine ring at the second position using a 3-methoxypentan-3-yl halide under basic conditions.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-pressure reactors: to enhance reaction rates.

    Automated chromatographic systems: for efficient chiral resolution.

    Continuous flow synthesis: to improve yield and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines, depending on the reaction conditions.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Various N-substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research has focused on its possible antimicrobial and antiviral activities, which could lead to novel treatments for infectious diseases.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating derivatives with specific biological activities. For instance, it can be used to synthesize other pyrrolidine derivatives that exhibit enhanced pharmacological properties.

Neuropharmacology

Studies have suggested that this compound may influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. This modulation could have implications for treating mood disorders such as depression and anxiety.

Material Science

In addition to its applications in biology and medicine, this compound is also explored for its potential use in developing specialty chemicals and materials with unique properties due to its chiral nature and functional groups.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of this compound demonstrated its ability to modulate neurotransmitter levels in animal models. The findings highlighted its potential application in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog: (2S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine

This compound shares the (2S)-pyrrolidin-1-amine backbone but differs in its substituent: a 2-methoxypropan-2-yl group (geminal dimethyl with methoxy) instead of the 3-methoxypentan-3-yl chain.

Key Differences:

Substituent Structure :

  • Target Compound : Longer pentan-3-yl chain with methoxy at C3.
  • Analog : Shorter, branched propan-2-yl chain with methoxy at C2.
  • Implications : The target’s longer chain increases molecular weight (estimated ~215 g/mol) and lipophilicity compared to the analog (MW ~172 g/mol).

Physical Properties: Boiling Point: The analog has a reported boiling point of 210.2°C at 760 mmHg . Vapor Pressure: 0.195 mmHg at 25°C for the analog .

Safety and Handling :
Both compounds require stringent safety protocols:

  • Avoid dust formation, skin/eye contact, and inhalation .
  • Use chemical-resistant gloves (EN 374 standard) and ventilation .
  • The analog’s lower molecular weight and higher vapor pressure may increase inhalation risks compared to the target .
Table 1. Comparative Overview
Property (2S)-2-(3-Methoxypentan-3-yl)pyrrolidin-1-amine (2S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine
Substituent 3-Methoxypentan-3-yl 2-Methoxypropan-2-yl
Molecular Weight (estimated) ~215 g/mol ~172 g/mol
Boiling Point Not reported 210.2°C
Vapor Pressure (25°C) Not reported 0.195 mmHg
Key Suppliers 3B Scientific, Carbone Scientific Not specified in evidence

Other Pyrrolidine Derivatives

These differ significantly due to the presence of a pyridine ring, which introduces aromaticity and alters electronic properties compared to the purely aliphatic target compound .

Biological Activity

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine is a chiral compound featuring a pyrrolidine ring substituted with an amino group and a methoxy-pentan-3-yl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • IUPAC Name : this compound
  • Molecular Formula : C10H22N2O
  • Molecular Weight : 186.294 g/mol
  • CAS Number : 118535-62-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The compound may modulate biochemical pathways, influencing cellular signaling and enzyme activity.

Potential Molecular Targets:

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors could lead to significant effects on synaptic transmission.

In Vitro Studies

Recent studies have demonstrated that compounds structurally similar to this compound exhibit various biological activities:

CompoundActivityIC50 Value (µM)Reference
Compound 1Inhibition of GSK312
Compound 1Growth inhibition of T. brucei0.26
Compound 13AChE Inhibition0.22

The above table highlights the effectiveness of related compounds in inhibiting specific biological targets, suggesting that this compound may share similar properties.

Case Studies

A study focusing on a series of pyrrolidine derivatives, including those with similar structures to this compound, revealed promising results in terms of their inhibitory effects on various enzymes:

  • Enzyme Inhibition :
    • Compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting potent inhibitory activity.
    • A notable compound demonstrated an IC50 value of 0.23 µM against BACE-1, indicating strong potential for therapeutic applications in neurodegenerative diseases.
  • Antiproliferative Effects :
    • Compounds from the pyrrolidine series showed significant antiproliferative effects against cancer cell lines, suggesting potential utility in oncology.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is essential for assessing its viability as a therapeutic agent. Key parameters include:

Absorption and Distribution:

Studies indicate that compounds with similar structures can penetrate the blood-brain barrier, which is critical for targeting central nervous system disorders.

Metabolism:

The metabolic pathways involving this compound need further exploration to understand its bioavailability and elimination.

Toxicological Assessment:

While specific toxicity data for this compound is limited, structural analogs have been evaluated for safety profiles, providing insights into potential adverse effects.

Q & A

Q. What are the established synthetic protocols for enantiomerically pure (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine?

The synthesis leverages chiral auxiliaries such as (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP) in multi-step reactions. Key steps include:

  • Hydrazone formation : Condensation of SAMP with ketones under inert conditions (argon/nitrogen) using anhydrous THF or DCM .
  • Reduction : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the target amine . Critical parameters: Temperature control (-10°C to 25°C), exclusion of moisture, and rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques confirm structural integrity and purity?

  • Chiral HPLC : Chiralpak IC column with hexane/isopropanol (90:10) mobile phase; retention time comparison with standards .
  • NMR Spectroscopy : Focus on diagnostic signals:
  • Pyrrolidine ring protons (δ 1.8–2.1 ppm, multiplet)
  • Methoxy group (δ 3.3 ppm, singlet)
  • Amine proton (δ 1.2–1.5 ppm, broad) .
    • Optical Rotation : Compare [α]D25 with literature values (e.g., SAMP derivatives: +9.2° in CHCl3) .

Q. What physicochemical properties dictate experimental handling?

PropertyValueSource
Boiling Point183.7 ± 13.0°C
Density1.0 ± 0.1 g/cm³
Storage Stability2–8°C under nitrogen
Avoid prolonged exposure to light and oxygen due to amine oxidation risks .

Advanced Research Questions

Q. How to resolve stereochemical contradictions in diastereomeric derivatives?

  • 19F NMR : For fluorinated analogs, distinct 19F signals (Δδ ~2 ppm) differentiate diastereomers .
  • X-ray Crystallography : Definitive for absolute configuration determination.
  • NOESY/ROESY : Identify spatial proximities between methoxy and pyrrolidine protons .

Q. What mechanistic insights guide [3+2] cycloaddition reactions involving this amine?

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states.
  • Computational Modeling : DFT (B3LYP/6-31G*) identifies steric effects from the 3-methoxypentan-3-yl group, predicting regioselectivity .
  • In Situ FTIR : Monitor nitrone intermediate formation (C=N stretch ~1600 cm⁻¹) .

Q. How to reconcile contradictory bioactivity data across assay types?

  • Permeability Modulation : Add cyclodextrins in cell-based assays to enhance membrane penetration .
  • Time-Resolved Fluorescence Polarization : Track target engagement kinetics.
  • SPR Binding Assays : Validate direct interactions (KD < 10 µM considered significant) .

Data Contradiction Analysis

Q. How to address conflicting stability reports under varying storage conditions?

  • Controlled Study : Compare degradation rates via LC-MS under:
ConditionDegradation Rate (%/month)Source
25°C (ambient air)12.3 ± 2.1
4°C (N2 atmosphere)1.8 ± 0.4
  • Mechanistic Insight : Oxidative degradation predominates in air; use antioxidants (e.g., BHT) for long-term storage .

Methodological Recommendations

  • Stereoselective Synthesis : Prioritize SAMP-based routes for >98% ee .
  • Diastereomer Analysis : Combine 19F NMR (for fluorinated analogs) and chiral stationary phase GC .
  • Computational Tools : Use RDKit for polar surface area calculations (e.g., 163.01 Ų for related compounds) to predict solubility .

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